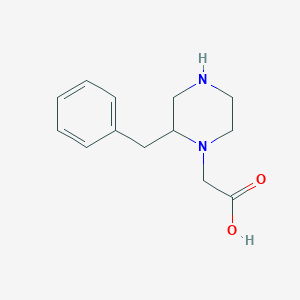

2-(2-Benzylpiperazin-1-YL)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(2-benzylpiperazin-1-yl)acetic acid |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)10-15-7-6-14-9-12(15)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17) |

InChI Key |

MTLVTAVCXAJSPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1)CC2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 2 Benzylpiperazin 1 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-(2-Benzylpiperazin-1-YL)acetic acid

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection points are the C-N bonds within the piperazine (B1678402) ring and the C-C bond of the acetic acid moiety.

One logical approach begins with disconnecting the acetic acid side chain from the N1 nitrogen of the piperazine ring. This leads to two key synthons: a 2-benzylpiperazine (B1268327) core and a two-carbon electrophile equivalent for the acetic acid group, such as a haloacetic acid ester. This strategy is advantageous as it allows for the late-stage introduction of the acetic acid moiety onto a pre-formed chiral piperazine ring.

A second disconnection strategy involves breaking down the piperazine ring itself. This can be envisioned through a disconnection of the C2-N1 and C3-N4 bonds, leading back to a 1,2-diamine precursor and a suitable four-carbon dielectrophile. A more common approach, however, is the disconnection across the C-N bonds at positions 1,2 and 4,5, suggesting a cyclization reaction between a suitably substituted ethylenediamine (B42938) derivative and a two-carbon unit to form the piperazine core.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursors | Strategic Consideration |

| N1-C(acetic acid) bond | 2-Benzylpiperazine, Haloacetic acid ester | Late-stage functionalization, relies on the availability of chiral 2-benzylpiperazine. |

| Piperazine Ring (C-N bonds) | Substituted 1,2-Diamine, Dielectrophile | Convergent approach, requires careful control of cyclization. |

| C2-Benzyl bond | Piperazine-2-carboxylic acid precursor, Phenylmagnesium bromide | Introduction of the benzyl (B1604629) group to a pre-formed heterocyclic core. |

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound and its analogues can be achieved through various pathways, including multi-step protocols and more convergent one-pot sequences.

Multi-Step Synthesis Protocols

A common and flexible approach to constructing 2-substituted piperazine-1-acetic acid derivatives involves a multi-step sequence starting from readily available chiral amino acids. rsc.orgethz.chnih.gov This strategy leverages the inherent chirality of the starting material to establish the stereocenter in the final product.

A representative multi-step synthesis, adapted for the target molecule, would likely proceed as follows:

Formation of a Protected Diamine: Starting from a chiral amino acid like D-phenylalanine (as a precursor to the 2-benzyl group), a series of reactions including reduction of the carboxylic acid, protection of the amino groups (e.g., with Boc or Cbz groups), and conversion of the alcohol to a leaving group would furnish a suitably protected chiral 1,2-diamine.

Cyclization to form the Piperazine Ring: The protected diamine can then undergo cyclization with a dielectrophile, such as a dihaloethane derivative, to form the piperazine ring. Alternatively, a method analogous to the synthesis of 3-substituted piperazine-2-acetic acid esters can be employed, where a nosylated diamine intermediate undergoes annulation. rsc.org

N-Alkylation with an Acetic Acid Equivalent: The secondary amine at the N1 position of the piperazine ring can be alkylated with an ethyl bromoacetate (B1195939) or a similar reagent in the presence of a base to introduce the acetic acid ester moiety. researchgate.netmdpi.com

Deprotection and Hydrolysis: Finally, removal of any protecting groups and hydrolysis of the ester would yield the target compound, this compound.

A significant challenge in the synthesis of analogues with an aryl substituent at the C3 (or in our case, C2) position is the potential for racemization during the synthesis. rsc.org This highlights the need for careful optimization of reaction conditions to preserve the enantiomeric purity.

Table of Representative Multi-Step Synthesis Reactions (Analogous Systems):

| Step | Reactants | Reagents and Conditions | Product | Yield (Analogous Reactions) |

| 1. Reductive Amination | β-keto ester from phenylglycine, NH4OAc | NaBH3CN, MeOH | Protected diamine | Not specified |

| 2. Nosylation | Protected diamine | 4-NsCl, Et3N, CH2Cl2 | Nosylated diamine | Not specified |

| 3. Annulation/Cyclization | Nosylated diamine | Cs2CO3, DMF | Protected piperazine ester | 40-60% |

| 4. Deprotection | Protected piperazine ester | Thiophenol, K2CO3, CH3CN | Piperazine ester | 70-85% |

One-Pot Reaction Sequences and Domino Processes

To improve synthetic efficiency, one-pot and domino reaction sequences are highly desirable. For the synthesis of piperazine derivatives, several such methods have been developed, often targeting the piperazin-2-one (B30754) core as a key intermediate. nih.govresearchgate.net

A notable example is a one-pot approach involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.gov This sequence, while not directly yielding the target molecule, provides a rapid and enantioselective entry to 3-substituted piperazin-2-ones from simple aldehydes. The resulting piperazin-2-one could then be further elaborated to the desired this compound through reduction of the lactam and subsequent functionalization.

Table of a One-Pot Synthesis for Piperazin-2-one (Analogous System): nih.gov

| Step | Reactants | Reagents and Conditions | Product | Yield | ee |

| 1. Knoevenagel | Benzaldehyde, (Phenylsulfonyl)acetonitrile | Quinine-derived urea (B33335) catalyst, Toluene | α,β-Unsaturated nitrile | In situ | - |

| 2. Epoxidation | α,β-Unsaturated nitrile | Cumyl hydroperoxide (CHP) | Epoxide | In situ | - |

| 3. DROC | Epoxide, 1,2-Ethylenediamine | Et3N, Toluene | 3-Phenylpiperazin-2-one | 75% | 98% |

Stereoselective Synthesis of Enantiopure this compound Isomers

The control of stereochemistry at the C2 position is paramount for the synthesis of enantiopure isomers of this compound. This can be achieved through various stereoselective strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. nih.govwikipedia.org For the synthesis of chiral piperazines, a chiral auxiliary can be attached to the nitrogen atom to control the stereoselective alkylation at the α-carbon.

An example of this approach involves the use of a chiral auxiliary derived from an amino alcohol, such as (R)-phenylglycinol. nih.gov This auxiliary can be condensed with a protected glycine (B1666218) to form a piperazin-2-one precursor. Subsequent manipulation and removal of the auxiliary can yield an enantiopure 2-substituted piperazine. While this has been demonstrated for a 2-methylpiperazine, the principle can be extended to the synthesis of 2-benzylpiperazine.

Table of Chiral Auxiliary-Mediated Synthesis (Analogous System): nih.gov

| Step | Reactants | Reagents and Conditions | Product | Overall Yield |

| 1. Condensation | (R)-(-)-Phenylglycinol, N-Boc glycine | DCC | Amide | - |

| 2. Reduction & Protection | Amide | Not specified | Silyl ether | 66% (over 2 steps) |

| 3. Cyclization & Deprotection | Silyl ether | Not specified | (R)-(+)-2-Methylpiperazine | - |

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of piperazine synthesis, several catalytic asymmetric methods have been developed.

One powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.gov This method allows for the enantioselective introduction of substituents at the C3 position (which corresponds to the C2 position in our target). The resulting enantiopure piperazin-2-one can then be reduced to the corresponding piperazine.

Another strategy involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using a chiral rhodium complex as a catalyst. This approach directly yields optically active piperazine-2-carboxylic acid derivatives, which can serve as key intermediates.

Table of Asymmetric Catalysis Approaches (Analogous Systems):

| Reaction Type | Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Allylic Alkylation nih.gov | Palladium complex with a chiral ligand | N-protected piperazin-2-one | C3-allylated piperazin-2-one | up to 99% |

| Asymmetric Hydrogenation | Chiral Rhodium complex | Pyrazinecarboxylic acid derivative | Piperazine-2-carboxylic acid derivative | Not specified |

Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While a direct flow synthesis of this compound has not been explicitly reported in the literature, the application of flow chemistry to the synthesis of related piperazine-containing molecules provides a strong basis for its potential implementation.

Key synthetic steps that could be translated to a flow process include the formation of the piperazine ring and the subsequent N-alkylation to introduce the acetic acid moiety. For instance, the synthesis of piperazine-2-carboxamide (B1304950) has been successfully demonstrated in a fully continuous sequential process involving the hydration of a nitrile and the hydrogenation of a pyrazine (B50134) ring using heterogeneous catalysts packed in flow reactors mdpi.com. This approach highlights the feasibility of handling multi-step syntheses in a continuous manner.

Furthermore, photoredox catalysis for the C-H functionalization of piperazines, a potential route to introduce the benzyl group at the C-2 position, has been adapted to continuous flow conditions. This method offers improved reaction efficiency and scalability while minimizing safety concerns associated with handling reactive intermediates nih.gov. The use of a single photoredox catalyst can replace the combination of copper and amine ligands, streamlining the process mdpi.com.

The N-alkylation of piperazines, a crucial step to introduce the acetic acid side chain, is also amenable to flow chemistry. Mono-alkylation of piperazine can be challenging due to competing di-alkylation. Flow chemistry offers precise control over stoichiometry and reaction time, which can significantly improve the selectivity for the desired mono-alkylated product researchgate.net. By pumping stoichiometric amounts of the reactants through a static mixer in a continuous flow setup, high selectivity can be achieved researchgate.net.

Table 1: Examples of Flow Chemistry in Piperazine Synthesis

| Product/Intermediate | Reaction Type | Flow Conditions | Yield/Productivity | Reference |

| Piperazine-2-carboxamide | Sequential hydration and hydrogenation | Heterogeneous catalysts in packed bed reactors | Not specified | mdpi.com |

| C2-Functionalized Piperazines | Photoredox C-H functionalization | Continuous flow with photoredox catalyst | High yields | nih.gov |

| Mono-alkylated Piperazines | N-alkylation | Continuous flow with static mixer | High selectivity | researchgate.net |

| Ribociclib (piperazine-containing drug) | Transition metal-free synthesis | Optimized for flow chemistry | Not specified | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles at various stages.

Atom Economy and Waste Prevention: A key principle of green chemistry is to maximize the incorporation of all materials used in the process into the final product. Synthetic routes starting from readily available precursors and involving catalytic rather than stoichiometric reagents are preferred. For instance, a proposed synthesis could start from amino acids, which are renewable feedstocks, to construct the chiral piperazine core nih.gov.

Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer solvents like water, ethanol, or performing reactions in solvent-free conditions. For the synthesis of piperazine derivatives, reactions can be performed in solvents like methanol (B129727) or acetic acid, and in some cases, using an excess of piperazine itself as the solvent can be an eco-friendly and cost-effective approach nih.gov.

Catalysis: Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated and recycled. For example, metal ions supported on a commercial polymeric resin have been used to catalyze the synthesis of monosubstituted piperazines, with the catalyst being reusable nih.gov. Photoredox catalysis, often employing iridium or ruthenium complexes, has emerged as a powerful and greener tool for the C-H functionalization of piperazines, avoiding the use of toxic tin reagents orgsyn.org.

Energy Efficiency: Flow chemistry and microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times and allowing for more efficient heat transfer.

Table 2: Application of Green Chemistry Principles in Piperazine Synthesis

| Green Chemistry Principle | Application in Piperazine Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Synthesis starting from amino acids | Construction of chiral piperazine-2-acetic acid esters | nih.gov |

| Safer Solvents | Use of piperazine as a solvent | Ecofriendly synthesis of privileged structures | nih.gov |

| Catalysis | Use of reusable heterogeneous catalysts | Metal ions on polymeric resin for monosubstituted piperazines | nih.gov |

| Catalysis | Photoredox catalysis to avoid toxic reagents | C-H functionalization of piperazines replacing tin reagents | orgsyn.org |

Chemoenzymatic Approaches

While specific chemoenzymatic routes to this compound are not documented, the broader field of biocatalysis offers promising avenues. Enzymes such as lipases and imine reductases (IREDs) have been employed in the synthesis of chiral piperidines and other N-heterocycles, demonstrating the potential for enzymatic synthesis of the chiral piperazine core mdpi.comresearchgate.net.

A plausible chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of 2-benzylpiperazine or a precursor. Alternatively, an asymmetric synthesis could be developed using an engineered enzyme to create the chiral center with high enantioselectivity. For example, imine reductases have been used for the asymmetric synthesis of chiral amines, and their substrate scope is continuously being expanded through enzyme engineering researchgate.net.

Table 3: Relevant Chemoenzymatic Syntheses

| Enzyme Class | Transformation | Substrate Type | Relevance | Reference |

| Lipase (B570770) (Candida antarctica lipase B) | Multicomponent reaction for piperidine (B6355638) synthesis | Benzaldehyde, aniline, acetoacetate | Demonstrates enzymatic synthesis of N-heterocycles | mdpi.com |

| Imine Reductase (IRED) | Asymmetric synthesis of chiral amines | Imines | Potential for asymmetric synthesis of 2-benzylpiperazine | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of 2 2 Benzylpiperazin 1 Yl Acetic Acid

Spectroscopic Characterization Techniques for Confirming Molecular Architecture of 2-(2-Benzylpiperazin-1-YL)acetic acid

A suite of high-resolution spectroscopic techniques is indispensable for piecing together the molecular puzzle of this compound. Each method provides unique and complementary information, culminating in a comprehensive structural portrait.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for elucidating the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (PhCH₂) and the protons of the acetic acid methylene (B1212753) group (NCH₂COOH) would also show characteristic chemical shifts. The piperazine (B1678402) ring protons present a more complex system due to their diastereotopic nature and coupling interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. Key resonances would include the carbonyl carbon of the carboxylic acid (δ > 170 ppm), the aromatic carbons of the benzyl group (δ 125-140 ppm), and the various aliphatic carbons of the piperazine ring and methylene groups.

2D NMR Techniques: To resolve signal overlap and confirm connectivity, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, connecting the benzylic protons to the adjacent proton on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection of the benzyl and acetic acid groups to the piperazine ring. For example, a correlation between the acetic acid methylene protons and the piperazine ring carbons would be expected.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-12 | ~175 |

| Acetic Acid Methylene (-CH₂COOH) | ~3.2 | ~58 |

| Benzyl Aromatic (-C₆H₅) | 7.2-7.4 | 127-138 |

| Benzylic Methylene (-CH₂Ph) | ~2.9 | ~40 |

| Piperazine Ring Protons | 2.5-3.5 | 45-60 |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the elemental composition of the compound. Using a technique like Electrospray Ionization (ESI), the molecule can be gently ionized. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₈N₂O₂) would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Data Table: HRMS Data for C₁₃H₁₈N₂O₂

| Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 235.1441 | 235.1438 | -1.3 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups.

Infrared Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch. C-H stretching vibrations of the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar parts of the molecule. The aromatic ring breathing modes of the benzyl group would give rise to distinct signals in the Raman spectrum.

Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |

| Carbonyl C=O | Stretch | 1700-1730 | 1700-1730 |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive, unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. By successfully growing a suitable single crystal of this compound, it would be possible to determine its absolute configuration at the chiral center (C2 of the piperazine ring). This technique would also elucidate bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's preferred solid-state conformation. For instance, the piperazine ring would likely adopt a chair conformation, and the relative orientations of the benzyl and acetic acid substituents would be fixed.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis of this compound Enantiomers

Given the presence of a stereocenter, this compound exists as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study these non-superimposable mirror images.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right-circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects, particularly those associated with the electronic transitions of the aromatic chromophore, can be related to the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers would exhibit mirror-image ORD curves.

These techniques are crucial for determining the enantiomeric purity of a sample and for assigning the absolute configuration, often in conjunction with theoretical calculations or comparison to structurally related compounds.

Conformational Analysis of this compound in Solution and Solid State

The conformational landscape of this compound is complex due to the flexibility of the piperazine ring and the rotational freedom of the substituents.

Solid State: As determined by X-ray crystallography, the molecule adopts a single, low-energy conformation in the crystal lattice. The piperazine ring is expected to be in a chair conformation, with the bulky benzyl and acetic acid groups likely occupying equatorial positions to minimize steric hindrance. Intermolecular hydrogen bonding involving the carboxylic acid and piperazine nitrogens would also play a significant role in stabilizing the crystal packing.

Solution State: In solution, the molecule is more dynamic. While the chair conformation of the piperazine ring is still expected to be the most stable, ring inversion can occur, leading to an equilibrium between different conformers. The orientation of the benzyl and acetic acid groups can also vary. NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities of protons, helping to deduce the predominant solution-state conformation. The observed NMR chemical shifts and coupling constants represent a time-average of the conformations present in solution.

Experimental Conformational Probing by Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating molecular conformation in solution. For a fluxional molecule like this compound, these methods can provide time-averaged structural information and insights into the dynamics of conformational exchange. wikipedia.org

Variable-Temperature NMR (VT-NMR): The dynamic processes within this compound, such as the chair-to-chair interconversion of the piperazine ring, are temperature-dependent. At room temperature, if the interconversion is rapid on the NMR timescale, the signals for axially and equatorially oriented protons on the piperazine ring will appear as a single, time-averaged peak. wikipedia.org By lowering the temperature, this exchange can be slowed. Below a certain temperature, known as the coalescence temperature, the single peak will broaden and resolve into two distinct signals corresponding to the now-distinguishable axial and equatorial protons. Analyzing these changes allows for the calculation of the activation energy barrier (ΔG‡) for the ring-flipping process. bohrium.com

Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a phenomenon that occurs between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.orgucl.ac.uk By irradiating a specific proton and observing which other protons show a change in signal intensity, it is possible to map out spatial proximities. numberanalytics.com For this compound, NOE experiments (such as 2D NOESY) would be invaluable for determining the relative orientation of the benzyl group with respect to the piperazine ring. For instance, observing an NOE between the benzyl protons and specific protons on the piperazine ring would confirm a folded conformation where the benzyl group is positioned over the ring. libretexts.org

Illustrative Data Table: Hypothetical NOE Correlations

Disclaimer: The following table is for illustrative purposes only. It demonstrates the type of data that would be obtained from a NOESY experiment but does not represent actual experimental results for this compound.

| Irradiated Proton(s) | Observed NOE Correlation | Inferred Spatial Proximity / Conformation |

| Benzyl CH₂ | Piperazine H-2 (axial) | Suggests a conformation where the benzyl group is oriented towards the axial face of the piperazine ring. |

| Benzyl CH₂ | Acetic Acid CH₂ | Indicates a folded structure where the two side chains are in proximity. |

| Piperazine H-2 (axial) | Piperazine H-6 (axial) | Confirms a chair conformation of the piperazine ring through the characteristic 1,3-diaxial interaction. |

| Acetic Acid COOH | Piperazine N-1 Proton | Provides information on the orientation of the carboxylic acid group relative to the piperazine nitrogen. |

Computational Conformational Sampling and Energy Landscape Exploration

Computational chemistry provides a powerful complement to experimental methods, allowing for the systematic exploration of a molecule's entire conformational space and the quantification of the relative energies of different structures. calcus.cloudresearchgate.net

Conformational Sampling: The first step in a computational analysis is to generate a large number of possible conformations. This can be achieved through various algorithms, such as systematic searches that rotate all flexible bonds in discrete steps, or through stochastic methods like Monte Carlo simulations. calcus.cloudfrontiersin.org For this compound, this process would involve rotating the bonds connecting the benzyl group to the piperazine ring, the acetic acid group to the other nitrogen, and exploring the different puckering states of the piperazine ring itself.

Energy Landscape Exploration: Once a diverse set of initial conformers is generated, each structure is subjected to geometry optimization using quantum mechanics methods, most commonly Density Functional Theory (DFT). acs.org This process refines the initial guess into the nearest local energy minimum on the potential energy surface (PES). rsc.org A subsequent frequency calculation confirms that the structure is a true minimum and provides the zero-point vibrational energy and thermal corrections. researchgate.net

By comparing the final energies of all unique conformers, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable structure) as well as other low-energy conformers that may be significantly populated at room temperature. ohio-state.edu Furthermore, transition state calculations can be performed to determine the energy barriers that separate these minima, providing a theoretical counterpart to the activation energies measured by VT-NMR. researchgate.net

Illustrative Data Table: Hypothetical DFT-Calculated Relative Energies

Disclaimer: The following table is for illustrative purposes only. It provides a hypothetical energy ranking of potential conformers of this compound as would be determined by DFT calculations (e.g., at the B3LYP/6-31G level of theory) and does not represent actual computed results.*

| Conformer Description | Piperazine Conformation | Benzyl Group Orientation | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | Chair | Equatorial | 0.00 |

| Conf-2 | Chair | Axial | 1.52 |

| Conf-3 | Twist-Boat | Equatorial | 3.85 |

| Conf-4 | Chair (Ring-Flipped) | Equatorial | 0.00 |

| TS-1 (Transition State) | Half-Chair | - | 10.50 |

This combined experimental and computational approach is essential for building a complete picture of the structural dynamics of this compound, linking its molecular structure to its potential function.

Computational and Theoretical Investigations of 2 2 Benzylpiperazin 1 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(2-Benzylpiperazin-1-YL)acetic acid

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods model the electronic structure of a compound to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic properties of molecules. For compounds similar to this compound, DFT is employed to optimize the molecular geometry and calculate properties such as orbital energies (HOMO and LUMO), which are crucial for assessing chemical reactivity. jksus.orgufv.br Studies on related piperazine (B1678402) derivatives have utilized DFT with various functionals, such as B3LYP and WB97XD, to analyze structural parameters and electronic characteristics. jksus.orgresearchgate.net

A literature search did not yield any specific DFT studies conducted on this compound. Consequently, no data tables for its molecular properties derived from DFT calculations are available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can provide highly accurate results for molecular properties. These methods are sometimes used to predict precise theoretical values, such as pKa, for related piperazine structures. nih.gov

There are no published studies using ab initio methods specifically for this compound. Therefore, no high-accuracy calculation data can be presented for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation of this compound

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules. An MD simulation would model the movement of the atoms of this compound over time, providing insights into its conformational flexibility, stability, and interactions with solvent molecules. For instance, MD simulations have been used to study the adsorption and diffusion of related surfactant molecules in acetic acid media. mdpi.com

No molecular dynamics simulation studies specifically focused on this compound were found in the scientific literature. Thus, there is no information on its dynamic behavior or solvation properties.

Molecular Docking and Protein-Ligand Interaction Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Identification of Putative Biological Target Binding Sites

To identify potential biological targets for this compound, a docking screening against a panel of proteins would be necessary. Studies on other benzylpiperazine derivatives have used this approach to investigate interactions with specific targets, such as the sigma-1 receptor. acs.org

As there are no published molecular docking studies for this compound, no putative biological target binding sites have been identified or reported.

Analysis of Predicted Binding Modes and Intermolecular Interactions

Following a docking simulation, the results are analyzed to understand how the ligand interacts with the protein's active site. This includes identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. For example, docking studies on other piperazine derivatives have elucidated binding energies and specific interactions with enzymes like Kalirin-7 and monoamine oxidase B. jksus.orgresearchgate.net

Without any docking studies performed on this compound, there are no predicted binding modes or analyses of its intermolecular interactions with any biological target to report.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although specific QSAR models for derivatives of this compound were not identified in the public domain, extensive QSAR studies on various classes of piperazine derivatives have been published, illustrating the general approach. mdpi.comnih.govopenpharmaceuticalsciencesjournal.com

These studies typically involve calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For instance, a study on piperazine derivatives as mTORC1 inhibitors found that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com Similarly, a QSAR analysis of aryl alkanol piperazine derivatives with antidepressant activities identified descriptors related to atom-type counts, dipole moment, and molecular shape as being influential. nih.gov

The process involves creating a dataset of piperazine derivatives with known activities, calculating descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. mdpi.comopenpharmaceuticalsciencesjournal.com A robust QSAR model, validated internally and externally, can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. For example, one study on piperazine-based renin inhibitors developed a model with a high correlation coefficient (R²) of 0.846, indicating a strong relationship between the selected descriptors and renin inhibition. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Piperazine Derivatives (Note: This table is illustrative of descriptors used for various piperazine derivatives and does not represent data for this compound.)

| Descriptor Type | Descriptor Name | Potential Influence on Activity | Reference |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability, reactivity | nih.gov |

| Electronic | Dipole Moment | Polarity and interaction with polar receptor sites | nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Membrane permeability, hydrogen bonding capacity | mdpi.com |

| Constitutional | Number of Oxygen Atoms (nO) | Hydrogen bonding, metabolic stability | openpharmaceuticalsciencesjournal.com |

| Physicochemical | Molar Refractivity (MR) | Molecular volume, polarizability, dispersion forces | mdpi.com |

| Geometrical | Shadow Indices | Molecular shape and steric fit in a binding pocket | nih.gov |

Biological Activity Profiling and Mechanistic Elucidation of 2 2 Benzylpiperazin 1 Yl Acetic Acid in Vitro and Preclinical Mechanistic Focus

High-Throughput Screening (HTS) for Initial Biological Activity of 2-(2-Benzylpiperazin-1-YL)acetic acid

High-throughput screening (HTS) is a foundational approach in drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. nih.govewadirect.comsbpdiscovery.orghebmu.edu.cn This process utilizes automated systems to perform assays in a miniaturized format, typically in 384- or 1536-well plates. sbpdiscovery.org HTS allows for the efficient screening of extensive compound libraries against specific biological targets or cellular phenotypes. ewadirect.comsbpdiscovery.org

Enzyme Inhibition Assays (Cell-Free Systems)

Enzyme inhibition assays are a common type of cell-free HTS. These assays measure the ability of a compound to interfere with the activity of a specific enzyme. The data generated can determine the potency of inhibition, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Despite a thorough search, no data from enzyme inhibition assays for this compound has been reported.

Receptor Binding Assays (Cell-Free and Cell-Based Systems)

Receptor binding assays are used to identify compounds that bind to a specific receptor. These can be performed in both cell-free and cell-based formats. In cell-free assays, the receptor is isolated, while cell-based assays use whole cells that express the receptor of interest. njbio.com The affinity of a compound for a receptor is typically quantified by the dissociation constant (Kd). No public data from receptor binding assays for this compound is available.

Cell-Based Functional Assays (Excluding Cytotoxicity/Toxicity as primary outcome)

Cell-based functional assays measure the effect of a compound on cellular processes, providing insights into its mechanism of action in a more physiologically relevant context than cell-free assays. njbio.comamericanpeptidesociety.org These assays can monitor a wide range of cellular events, such as changes in gene expression, protein-protein interactions, or signaling pathway modulation. americanpeptidesociety.org There is no published data from cell-based functional assays for this compound.

Identification and Validation of Molecular Targets of this compound

Identifying the molecular target of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.govresearchgate.netnih.govnih.gov This process, often referred to as target deconvolution, can involve a variety of experimental strategies. nih.govresearchgate.netnih.govox.ac.uk

Target Deconvolution Strategies (e.g., Affinity Proteomics)

Target deconvolution aims to identify the specific protein or proteins with which a small molecule interacts to produce its biological effect. nih.govresearchgate.netnih.govox.ac.uk Affinity proteomics is a powerful technique for target deconvolution where the compound of interest is used as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. No target deconvolution studies for this compound have been reported in the scientific literature.

Biophysical Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Once a potential target is identified, biophysical techniques are employed to validate and characterize the direct interaction between the compound and the target protein.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. mdpi.comyoutube.com This allows for the determination of the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which reflects the binding affinity. youtube.com There are no available SPR studies for this compound.

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes that occur upon the binding of a compound to its target protein. malvernpanalytical.comnih.govpreprints.orgwur.nlspringernature.com ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comnih.govwur.nl No ITC data for the interaction of this compound with any protein target has been published.

Investigation of the Mechanism of Action of this compound at the Molecular Level (In Vitro)

While direct experimental evidence for this compound is not available, a hypothetical exploration of its potential mechanisms can be guided by the known activities of similar compounds.

Enzyme Kinetic Studies and Inhibition Mechanisms

Given the structural motifs present in this compound, it is plausible that it could interact with various enzymes. For example, the piperazine (B1678402) ring is a common scaffold in many enzyme inhibitors. Hypothetically, if this compound were to inhibit an enzyme, its mechanism of inhibition would be determined through kinetic studies. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

A hypothetical study could reveal whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This would be determined by analyzing Lineweaver-Burk or Michaelis-Menten plots. For instance, a competitive inhibition mechanism would be indicated if the inhibitor increases the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax).

Hypothetical Enzyme Inhibition Data for this compound

| Inhibitor Concentration (nM) | Substrate Concentration (µM) | Initial Velocity (µM/min) |

| 0 | 10 | 0.5 |

| 0 | 20 | 0.8 |

| 0 | 40 | 1.2 |

| 50 | 10 | 0.3 |

| 50 | 20 | 0.5 |

| 50 | 40 | 0.8 |

Receptor Activation/Inhibition Pathway Analysis

The benzylpiperazine moiety is a well-known pharmacophore that interacts with aminergic GPCRs. Therefore, it is conceivable that this compound could exhibit affinity for serotonin (B10506) (5-HT), dopamine (B1211576) (D), or adrenergic (α and β) receptors. In vitro radioligand binding assays would be the initial step to determine the binding affinity (Ki) of the compound for a panel of these receptors.

Subsequent functional assays, such as cAMP accumulation assays or calcium mobilization assays, would elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. For example, if the compound were to act as an antagonist at the 5-HT2A receptor, it would inhibit the serotonin-induced production of inositol (B14025) phosphates.

Modulation of Signal Transduction Cascades and Cellular Pathways

Following receptor engagement, the downstream signaling effects of this compound would need to be investigated. This could involve Western blot analysis to measure changes in the phosphorylation state of key signaling proteins such as ERK1/2, Akt, or CREB in relevant cell lines after treatment with the compound. For instance, if the compound were an agonist at a Gs-coupled receptor, an increase in phosphorylated CREB would be expected.

Preclinical Mechanistic Studies of this compound in Relevant Biological Systems (Excluding Efficacy, Safety, and Dosage)

Preclinical studies would aim to confirm the in vitro findings in a more complex biological system.

In Vivo Target Engagement Studies

To verify that this compound interacts with its intended target in a living organism, in vivo target engagement studies would be crucial. Techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing radioligand could be employed to visualize and quantify receptor occupancy in the brain of a preclinical model, such as a rat or mouse.

Structure Activity Relationship Sar and Lead Optimization Strategies for 2 2 Benzylpiperazin 1 Yl Acetic Acid Analogues

Design and Synthesis of 2-(2-Benzylpiperazin-1-YL)acetic acid Derivatives for Systematic SAR Exploration

The rational design of novel derivatives of this compound involves strategic modifications at several key positions to explore the chemical space and identify compounds with improved pharmacological properties. Synthetic strategies are often developed to allow for the efficient and diverse substitution of the piperazine (B1678402) ring, the benzyl (B1604629) moiety, and the carboxylic acid group. nih.goveurekaselect.com

The piperazine ring is a versatile scaffold that allows for extensive modification. nih.goveurekaselect.com Introducing various substituents (R-groups) on the carbon atoms of the piperazine ring can significantly impact the compound's interaction with its biological target. mdpi.com While substitutions on the nitrogen atoms are common, diversifying the carbon positions offers a pathway to novel chemical entities with potentially enhanced properties. mdpi.comresearchgate.net

Structure-activity relationship studies have shown that substituents on the piperazine unit are important for inhibitory activity. tandfonline.com For example, in some series of compounds, the introduction of alkyl or aryl groups at specific positions on the piperazine ring has led to increased potency. nih.govnih.gov The stereochemistry of these substitutions is also a critical factor, as different stereoisomers can exhibit varied biological activities. researchgate.net

The synthesis of these derivatives often involves multi-step processes starting from chiral amino acids to construct the substituted piperazine core, allowing for the creation of stereochemically diverse compounds. nih.gov

Table 1: Impact of Piperazine Ring Substitutions on Biological Activity (Hypothetical Data)

| Compound | Piperazine Substitution (R-Group) | Position | Relative Potency |

|---|---|---|---|

| Parent | -H | - | 1.0 |

| Analogue 1a | -CH3 | C-3 | 2.5 |

| Analogue 1b | -Phenyl | C-3 | 5.2 |

| Analogue 1c | -CH3 | C-5 | 1.8 |

The benzyl group of this compound provides another key site for modification to probe interactions with target proteins. Introducing electron-donating or electron-withdrawing groups onto the aromatic ring can alter the electronic properties and binding affinity of the molecule. researchgate.net For instance, substitutions at the para-position of the benzyl ring have been shown to influence activity in related benzylpiperazine compounds. nih.gov

Table 2: Effect of Benzyl Moiety Modifications on Target Affinity (Hypothetical Data)

| Compound | Benzyl Ring Substitution | Bioisosteric Replacement | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Parent | -H | None | 50 |

| Analogue 2a | 4-Fluoro | None | 25 |

| Analogue 2b | 4-Methoxy | None | 75 |

| Analogue 2c | -H | Pyridin-2-yl | 40 |

The carboxylic acid group is often crucial for target interaction, but it can also contribute to poor pharmacokinetic properties. nih.gov Therefore, its modification through esterification, amidation, or replacement with bioisosteres is a widely used lead optimization strategy. nih.govdrughunter.com

Esters and amides can serve as prodrugs, improving membrane permeability and oral bioavailability, which are then hydrolyzed in vivo to release the active carboxylic acid. Bioisosteric replacements for the carboxylic acid group, such as tetrazoles, acyl sulfonamides, or hydroxamic acids, can mimic the acidic properties and hydrogen bonding capabilities of the original group while offering improved metabolic stability and pharmacokinetic profiles. nih.govnih.govcambridgemedchemconsulting.com The choice of bioisostere is highly context-dependent, and a panel of options is typically screened to find the optimal replacement. nih.govdrughunter.com

Table 3: Bioisosteric Replacement of the Carboxylic Acid Group (Hypothetical Data)

| Compound | Carboxylic Acid Modification | In Vitro Activity (IC50, µM) | Oral Bioavailability (%) |

|---|---|---|---|

| Parent | -COOH | 1.2 | <5 |

| Analogue 3a | -COOCH3 (Ester) | 1.5 (as prodrug) | 20 |

| Analogue 3b | -CONH2 (Amide) | 3.0 | 15 |

| Analogue 3c | -Tetrazole (Bioisostere) | 1.8 | 35 |

The presence of a chiral center at the C-2 position of the piperazine ring in this compound means that stereochemistry can play a significant role in biological activity. researchgate.net The synthesis of enantiomerically pure compounds is essential to evaluate the activity of individual stereoisomers, as they can have different affinities for the target and different metabolic profiles. It is common for one enantiomer to be significantly more active than the other (the eutomer). Therefore, developing stereoselective synthetic routes is a critical aspect of the drug discovery process for this class of compounds. nih.gov

Systematic Evaluation of Structural Modifications on Biological Activity and Target Engagement

A systematic approach is required to evaluate the impact of the structural modifications described above. This involves synthesizing a library of analogues and testing them in a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.

The conformation of the piperazine ring can significantly influence how a molecule fits into the binding pocket of its target protein. researchgate.net The flexibility of the piperazine ring allows it to adopt different conformations, such as chair and boat forms, and the preferred conformation can be influenced by the nature and position of substituents. nih.gov

Molecular modeling, molecular dynamics simulations, and conformational analysis are powerful tools to predict the binding modes of piperazine derivatives and understand how conformational adaptability impacts inhibitory activity. nih.gov In some cases, restricting the conformational flexibility of the piperazine ring by incorporating it into a more rigid bicyclic system can lead to an increase in binding affinity and activity. plos.org The analysis of piperazine ring conformation is therefore an important aspect of rational drug design for this class of compounds. nih.gov

Role of the Benzyl Moieties' Lipophilicity and Electronic Properties

The benzyl group, a prominent feature of the this compound scaffold, plays a critical role in molecular recognition and binding affinity. Its lipophilic nature and electronic properties are key determinants of the structure-activity relationship (SAR) for this class of compounds.

Beyond lipophilicity, the electronic properties of the benzyl group, modulated by substituents, are vital. Electron-donating or electron-withdrawing groups on the phenyl ring can influence the electron density of the aromatic system and the adjacent piperazine nitrogen. This modulation can affect key interactions such as cation-π interactions with the target protein, a common binding feature for N-benzyl motifs. nih.gov

In a study of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as potential anti-Alzheimer agents, the position and nature of substituents on the benzyl rings were shown to have a profound impact on inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compound 4c , with a 4-chloro substitution on the benzyl ring, was the most active in its series against AChE. nih.gov This suggests that the electronic effect and position of the chloro group are optimal for interaction with the enzyme's active site. Similarly, for BChE inhibition, a 2-chloro substitution on the benzyl group in a related hydroxamic acid derivative (7b ) resulted in exceptionally potent activity. nih.gov These findings underscore the importance of both the electronic landscape and the steric profile of the substituted benzyl moiety in achieving high affinity and selectivity.

Table 1: Impact of Benzyl Moiety Substitution on Cholinesterase Inhibition

| Compound | Benzyl Substituent | Target | Inhibition (Ki) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4c | 1,4-bis(4-chlorobenzyl) | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) |

| 7b | 1,4-bis(2-chlorobenzyl) | BChE | 1.6 ± 0.08 nM | 21862.5 (for BChE) |

Data sourced from a study on piperazine-2-carboxylic acid derivatives. nih.gov

Influence of the Carboxylic Acid Group's Acidity and Hydrogen Bonding Capacity

The carboxylic acid group is another cornerstone of the this compound scaffold, contributing significantly to the molecule's pharmacological profile through its acidity and hydrogen bonding capabilities. As a key functional group, it often acts as a pharmacophore, directly participating in interactions with biological targets. researchgate.net

At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. researchgate.net This negative charge is often crucial for forming strong ionic interactions or salt bridges with positively charged amino acid residues (such as arginine or lysine) in a target's binding site. The acidity (pKa) of the carboxyl group can influence the extent of ionization and, consequently, the strength of these electrostatic interactions. researchgate.net

Furthermore, the carboxylic acid moiety is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms). mdpi.com This dual capacity allows it to form multiple, directionally specific hydrogen bonds with the protein target, which are essential for stabilizing the ligand-receptor complex and conferring binding affinity and specificity. The disappearance of the characteristic infrared spectroscopy band for the carboxylic acid group in metal complexes confirms its deprotonation and involvement in coordination bonds, analogous to its interactions in a protein binding site. mdpi.com

In the context of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, the free carboxylic acid series demonstrated enhanced selectivity for AChE over BChE. nih.gov This suggests that the carboxylate group is a key determinant for recognition by the AChE active site, likely forming critical hydrogen bonds and/or ionic interactions that are less favorable in the BChE binding pocket. When the carboxylic acid was converted to other functional groups like hydroxamic acids or carboxamides, the selectivity profile shifted dramatically towards BChE, highlighting the pivotal role of the terminal functional group in directing target preference. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Scaffolds

Pharmacophore modeling and ligand-based drug design are powerful computational strategies used when the three-dimensional structure of the target is unknown but a set of active molecules has been identified. gardp.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, a ligand-based approach can be used to develop a pharmacophore model that guides the design of new, potentially more potent analogues.

A hypothetical pharmacophore model for this scaffold would likely include:

Two Hydrophobic/Aromatic Features: Corresponding to the benzyl rings. These regions are crucial for engaging with hydrophobic pockets in the target protein. acs.org

A Hydrogen Bond Acceptor/Negative Ionizable Feature: Representing the carboxylic acid group, which is vital for forming key electrostatic or hydrogen bonding interactions.

A Positive Ionizable Feature: Associated with one of the piperazine nitrogens, which can be protonated at physiological pH and interact with negatively charged residues.

This model can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different core structures but the same essential pharmacophoric features (scaffold hopping). mdpi.com Ligand-based methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can further refine this model by correlating the spatial arrangement of these features with observed biological activity, providing a predictive tool for lead optimization. nih.govnih.gov

Fragment-Based Approaches Utilizing Key Fragments of this compound

Fragment-Based Drug Design (FBDD) is an alternative strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target. chemdiv.comfrontiersin.org These fragments are then grown, linked, or merged to produce a more potent lead compound. frontiersin.orgastx.com This approach allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties. chemdiv.com

The this compound structure can be deconstructed into several key fragments that could be used in an FBDD campaign:

Benzylpiperazine: This is a common motif in medicinal chemistry and represents a significant fragment. nih.gov Screening a fragment library for benzylpiperazine or substituted benzylpiperazine hits could identify initial binding modes within a target.

Phenylacetic acid or Piperazinyl-acetic acid: These fragments contain the crucial carboxylic acid feature and could be used to probe for interactions with polar or charged regions of the binding site.

Once initial fragment hits are identified and their binding modes are determined (often via X-ray crystallography or NMR), they can be elaborated. chemdiv.comastx.com For example, a benzylpiperazine fragment that binds in a hydrophobic pocket could be "grown" by adding the acetic acid side chain to pick up an additional interaction with a nearby polar residue, thereby rationally reconstructing a molecule similar to the parent compound with potentially improved affinity.

Rational Design for Improved Target Selectivity and Potency of this compound Derivatives

Rational design aims to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties based on an understanding of its interaction with the target. nih.gov For derivatives of this compound, several strategies can be employed.

Improving Potency: Potency can often be increased by optimizing the interactions identified in SAR and pharmacophore modeling. This involves fine-tuning the lipophilicity and electronic properties of the benzyl groups with various substituents to maximize hydrophobic and electronic (e.g., cation-π) interactions. nih.gov For instance, if a binding pocket has additional unfilled space, extending a substituent from the benzyl ring could capture new favorable interactions.

Enhancing Selectivity: Achieving selectivity for a specific target over related off-targets is a major challenge in drug design. nih.gov Rational design can achieve this by exploiting even minor differences between the binding sites of the intended target and anti-targets. If, for example, the target protein has a larger hydrophobic pocket than a related off-target, modifying the benzyl group with a bulkier substituent could create a steric clash in the smaller off-target binding site, thereby improving selectivity. nih.gov Similarly, the precise placement of hydrogen bond donors and acceptors on the scaffold can be tailored to match the specific pattern of a target's active site, leading to enhanced selectivity.

The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological testing. nih.gov Molecular docking simulations can play a crucial role in this process by predicting how newly designed analogues will bind to the target, allowing for the prioritization of compounds with the highest likelihood of success before committing to chemical synthesis. nih.gov

Chemical Biology Applications and Probe Development with 2 2 Benzylpiperazin 1 Yl Acetic Acid

Development of Affinity Probes based on 2-(2-Benzylpiperazin-1-YL)acetic acid for Target Identification

Affinity-based probes are invaluable tools for identifying the molecular targets of bioactive small molecules. By incorporating a reactive group and a reporter tag, these probes can be used to covalently label and subsequently identify binding partners within a complex biological sample.

Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of a small molecule. A PAL probe is a molecule that contains a photoreactive group which, upon activation with UV light, forms a highly reactive species that can covalently crosslink to nearby molecules, typically the target protein.

The development of a PAL probe from this compound would involve the incorporation of a photoreactive moiety, such as a benzophenone (B1666685), an aryl azide (B81097), or a diazirine. nih.gov The carboxylic acid group of the parent compound is an ideal position for the attachment of this photoreactive group via a suitable linker. For instance, a benzophenone group could be appended, which upon irradiation with UV light (around 350-360 nm), forms a reactive triplet diradical that can abstract a hydrogen atom from a nearby amino acid residue, resulting in a covalent bond. nih.gov

While direct examples using this compound are unavailable, the broader class of benzylpiperazine derivatives has been studied in contexts where PAL has been applied. For example, benzylpiperazine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor. acs.org The σ1 receptor itself has been a subject of photoaffinity labeling studies using probes like azido-di-o-[3H]tolylguanidine to identify its molecular characteristics. acs.org This suggests that a PAL probe based on a high-affinity benzylpiperazine ligand could be a valuable tool for studying the σ1 receptor and its interactions.

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |

| Benzophenone | ~350-360 nm | Triplet Diradical | Can be repeatedly excited; relatively stable. nih.gov |

| Aryl Azide | ~254-300 nm | Nitrene | Highly reactive; can insert into C-H and N-H bonds. nih.gov |

| Diazirine | ~350-380 nm | Carbene | Highly reactive and short-lived; provides high-resolution crosslinking. nih.gov |

Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to covalently label active enzymes in complex proteomes. nih.gov A "click chemistry" approach to ABPP involves a two-step labeling process. First, a probe containing a bioorthogonal handle (e.g., an alkyne or an azide) is introduced to a biological system to label its target. Subsequently, a reporter tag (e.g., a fluorophore or biotin) bearing the complementary handle is "clicked" on via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov

To adapt this compound for this purpose, the carboxylic acid could be modified to include a terminal alkyne or azide group. This would create a "tag-free" probe that, due to its smaller size, may have better cell permeability and less steric hindrance compared to a probe pre-loaded with a bulky reporter. Once the alkyne- or azide-modified probe has bound to its target within a cell lysate or even in living cells, a corresponding azide- or alkyne-containing reporter molecule (like biotin-azide or a fluorescent azide) can be attached. nih.govmdpi.com The resulting triazole linkage is highly stable. nih.gov

This strategy allows for the enrichment of labeled proteins using, for example, streptavidin beads (for biotin-tagged proteins) followed by identification via mass spectrometry.

Use of this compound as a Tool Compound for Elucidating Biological Pathways

Tool compounds are small molecules with well-defined biological activities that can be used to perturb and study biological pathways.

Cellular perturbation studies involve treating cells with a compound to observe its effects on cellular processes, morphology, and signaling pathways. Piperazine (B1678402) derivatives have been shown to induce significant cellular changes. For example, studies on 1-phenylpiperazine (B188723) and 1-methyl-4-phenylpiperazine (B1295630) demonstrated that these compounds can increase the permeability of epithelial cell monolayers by increasing myosin-mediated contraction and disrupting cadherin-based cell-cell junctions. researchgate.netfigshare.com

Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their cytotoxic effects and have been shown to have good membrane permeability, allowing them to be used for cellular imaging. nih.gov These examples highlight how a compound like this compound could potentially be used to perturb cellular systems and study processes like cell adhesion, cytoskeletal dynamics, and cell viability. Such studies can reveal the cellular pathways that are modulated by this class of compounds.

By observing the downstream effects of a tool compound, researchers can map the biological pathways it influences. For instance, if a derivative of this compound were found to induce apoptosis, further studies could be conducted to determine the specific apoptotic pathway (e.g., intrinsic vs. extrinsic) by measuring the activation of key proteins like caspases. In a study of piperazine-substituted pyranopyridines, researchers investigated the mechanism of their cytotoxic action and found that they induce apoptosis and necrosis. nih.gov

Furthermore, the pharmacodynamics of N-benzylpiperazine (BZP) show that it acts on both the dopaminergic and serotonergic systems by affecting neurotransmitter reuptake transporters. wikipedia.org This modulation of specific pathways can be used to study the roles of these neurotransmitter systems in various physiological and pathological processes. By extension, this compound could be investigated for its effects on specific signaling pathways, and any observed phenotypic changes could be correlated with changes at the molecular level to map its mechanism of action.

Bioconjugation Strategies Involving this compound for Functionalization

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. The carboxylic acid group of this compound is a prime site for bioconjugation. It can be activated, for example, to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on proteins or other molecules to form stable amide bonds.

This strategy can be used to attach the compound to a variety of entities for different purposes:

Attachment to fluorescent dyes: For use in fluorescence microscopy to visualize the subcellular localization of the compound's targets.

Immobilization on a solid support: For use in affinity chromatography to purify the compound's binding partners from a cell lysate.

Conjugation to larger biomolecules: To alter their properties or deliver them to specific cellular locations. A study has shown the successful conjugation of piperazine-based compounds to the interior of humanized ferritin nanoparticles for the delivery of siRNA. acs.org In another example, vindoline-piperazine conjugates have been synthesized to create novel anticancer agents. mdpi.com

Table 2: Potential Bioconjugation Strategies for this compound

| Functional Group on Compound | Reactive Partner on Biomolecule | Resulting Linkage | Application Example |

| Carboxylic Acid (activated as NHS ester) | Primary Amine (-NH2) | Amide Bond | Conjugation to a protein or a fluorescent dye with an amine handle. |

| Carboxylic Acid | Alcohol (-OH) | Ester Bond | Attachment to a molecule with a hydroxyl group. |

| Piperazine Nitrogen | Electrophilic group (e.g., alkyl halide) | C-N Bond | Further derivatization of the piperazine core. |

Development of Fluorescent this compound Conjugates for Cellular Imaging and Tracking

The development of fluorescent probes from molecules like this compound is a significant area of research in chemical biology. These probes are instrumental for visualizing and tracking cellular processes in real-time. By attaching a fluorescent molecule (fluorophore) to a compound of interest, scientists can observe its distribution, localization, and interactions within living cells, providing valuable insights into its biological function.

While direct research on fluorescent conjugates of this compound is not extensively documented in publicly available literature, the principles of fluorescent probe development can be illustrated through structurally related piperazine-containing compounds. A notable example is the use of a piperazine-linked 1,8-naphthalimide (B145957) scaffold to create probes for cellular imaging.

Synthesis and Characterization of Piperazine-Based Fluorescent Probes

The synthesis of such probes often involves a multi-step process. In a representative two-step protocol, a piperazine-containing intermediate is first synthesized. nih.gov For instance, 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be formed by refluxing 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine. mdpi.com This intermediate is then reacted with various substituted aryl sulfonyl chlorides to yield a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. mdpi.com These final compounds are designed to have fluorescent properties suitable for cellular imaging. nih.govmdpi.com

The characterization of these newly synthesized compounds is crucial and typically involves multiple analytical techniques to confirm their structure and purity. nih.gov

Cellular Imaging Studies

Once synthesized and characterized, the fluorescent properties and cellular uptake of these probes are investigated. Studies have shown that piperazine-linked 1,8-naphthalimide derivatives can be readily taken up by cells. mdpi.com For example, when incubated with NIH/3T3 fibroblast cells for 30 minutes, these compounds entered the cells and emitted green fluorescence. mdpi.com This indicates that the probes have good membrane permeability and can be visualized within the cell. nih.govmdpi.com

Further investigations using both non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines have demonstrated that these probes can disperse throughout the cytoplasm of the cells. nih.gov The low cytotoxicity of these compounds at the concentrations used for imaging is a significant advantage, ensuring that the observation of cellular processes is not perturbed by toxic effects of the probe itself. mdpi.com For instance, cell viability remained high (82-95%) at a concentration of 1 µg/mL in non-cancerous cells, confirming their suitability for cellular imaging applications. nih.govmdpi.com

The fluorescence imaging is typically performed using microscopy techniques. For example, to visualize the cell nuclei, a stain such as 4′,6-diamidino-2-phenylindole (DAPI) can be used with an appropriate filter cube (e.g., Ex = 340–380 nm, Em = 435–485 nm). mdpi.com A different filter cube (e.g., Ex = 465–495 nm, Em = 512–558 nm) is then used to observe the fluorescence of the synthesized probes within the cells. mdpi.com

The successful development of these piperazine-based fluorescent probes highlights a promising strategy for creating tools for cancer theranostics and provides a valuable framework for future research in this area. nih.gov

Research Findings on Piperazine-Based Fluorescent Probes

| Compound Class | Synthesis Method | Fluorophore | Cellular Uptake | Cellular Localization | Reference |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Two-step protocol involving reflux and substitution reactions | 1,8-naphthalimide | Readily enters NIH/3T3, 3T3, and 4T1 cells | Cytoplasm | nih.govmdpi.com |

Conclusion and Future Directions in the Academic Research of 2 2 Benzylpiperazin 1 Yl Acetic Acid

Summary of Key Academic Discoveries Regarding 2-(2-Benzylpiperazin-1-YL)acetic acid

Direct academic research specifically focused on this compound is limited in publicly available literature. However, significant insights can be drawn from studies on closely related structures, particularly benzylpiperazine (BZP) and other substituted piperazine-acetic acid derivatives.

BZP, the parent compound lacking the acetic acid group, is known to act as a stimulant by elevating synaptic levels of dopamine (B1211576) and serotonin (B10506), producing effects similar to MDMA. nih.gov It also impacts norepinephrine (B1679862) release, making it a compound with complex monoaminergic activity. nih.gov This pharmacological profile of BZP suggests that derivatives like this compound could possess interesting central nervous system activities, although the introduction of the acetic acid moiety would significantly alter its physicochemical properties, including polarity and ability to cross the blood-brain barrier.

Research into the synthesis of related compounds, such as 3-substituted-piperazine-2-acetic acid esters, has demonstrated efficient methods for creating chiral piperazine (B1678402) derivatives from amino acids. researchgate.netnih.gov These synthetic routes provide a foundational methodology that could be adapted for the stereospecific synthesis of this compound, allowing for the exploration of its stereoisomers' differential biological activities.

Unaddressed Research Questions and Emerging Hypotheses for this compound

The scarcity of direct research on this compound gives rise to several unaddressed questions and hypotheses:

Pharmacological Profile: What are the specific biological targets of this compound? The presence of the benzylpiperazine core suggests potential interactions with monoamine transporters and receptors, but the influence of the acetic acid group is unknown. It is hypothesized that this derivative may have a modified and potentially more selective pharmacological profile compared to BZP.

Stereospecific Activity: How do the different stereoisomers of this compound differ in their biological activity? Enantiomerically pure piperazine derivatives often exhibit distinct pharmacological properties, and it is crucial to investigate this for the title compound.

Metabolic Stability and Pharmacokinetics: What is the metabolic fate of this compound in biological systems? Understanding its stability and how it is processed by the body is essential for any potential therapeutic application.

Coordination Chemistry: How does the acetic acid moiety influence the coordination properties of the piperazine ring? This could be relevant for its potential use as a chelating agent or in the development of metal-based catalysts.

Potential for this compound as a Starting Point for Novel Academic Investigations

The chemical structure of this compound makes it a versatile starting point for a variety of novel academic investigations:

Medicinal Chemistry: The compound can serve as a scaffold for the development of new libraries of compounds. The carboxylic acid group provides a handle for further chemical modifications, such as amidation or esterification, to create a diverse range of derivatives with potentially unique biological activities. These derivatives could be screened for activity against various targets, including G-protein coupled receptors, ion channels, and enzymes.

Fragment-Based Drug Discovery: As a fragment-like molecule, it could be used in fragment-based screening to identify new lead compounds for drug discovery programs.

Materials Science: The ability of the piperazine and carboxylic acid groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a candidate for the development of novel supramolecular assemblies and functional materials.

Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric metal catalysis, a cornerstone of modern organic synthesis.

Methodological Advancements and Their Application to this compound Research

Recent methodological advancements can be pivotal in unlocking the research potential of this compound:

Advanced Synthetic Methodologies: Modern synthetic techniques, such as flow chemistry and high-throughput synthesis, can be employed to rapidly generate libraries of derivatives based on the this compound scaffold for biological screening. scilit.com

Computational Modeling: In silico methods, including molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound and its derivatives to various biological targets, thereby guiding experimental work and prioritizing compounds for synthesis and testing.